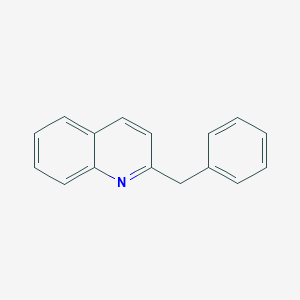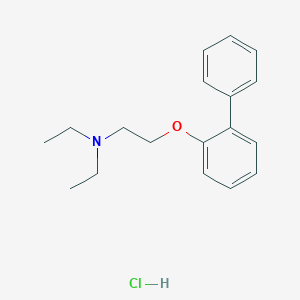
2-(2-Biphenylyloxy)triethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Biphenylyloxy)triethylamine hydrochloride, commonly known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, which is an important neurotransmitter in the brain. BPTES has been extensively studied for its potential use in cancer treatment, as well as in other fields such as neuroscience and metabolism research.
Mecanismo De Acción
BPTES selectively inhibits the glutaminase enzyme, which is responsible for converting glutamine to glutamate. Glutamate is an important neurotransmitter in the brain and is also involved in various cellular processes such as protein synthesis and energy production. By inhibiting glutaminase, BPTES reduces the availability of glutamate, which can have downstream effects on cellular processes and cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
BPTES has been shown to have a variety of biochemical and physiological effects. In cancer cells, BPTES has been shown to reduce cell growth and induce cell death. BPTES has also been shown to affect metabolism, specifically in the context of obesity and diabetes. In the brain, BPTES has been shown to modulate glutamate levels, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets the glutaminase enzyme, which makes it a useful tool for studying the role of glutamine metabolism in cancer and other diseases. BPTES is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also limitations to using BPTES in lab experiments. BPTES has been shown to have off-target effects, which can complicate data interpretation. Additionally, BPTES has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
Direcciones Futuras
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of the glutaminase enzyme. Another area of interest is the use of BPTES in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPTES in various contexts, including cancer, metabolism, and neuroscience.
Métodos De Síntesis
BPTES can be synthesized using a two-step process. The first step involves the reaction of 2-bromoethanol with biphenyl in the presence of a base such as potassium carbonate. The resulting product, 2-(2-biphenylyloxy)ethanol, is then reacted with triethylamine in the presence of thionyl chloride to yield BPTES. The purity of BPTES can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential use in cancer treatment. Cancer cells are known to have a high demand for glutamine, which is essential for their growth and proliferation. BPTES selectively inhibits the glutaminase enzyme, thereby reducing the availability of glutamate and causing a decrease in cancer cell growth. BPTES has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
BPTES has also been studied for its potential use in other fields such as neuroscience and metabolism research. Glutamate is an important neurotransmitter in the brain, and BPTES has been shown to modulate glutamate levels, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia. BPTES has also been shown to affect metabolism, specifically in the context of obesity and diabetes.
Propiedades
Número CAS |
1734-91-4 |
|---|---|
Nombre del producto |
2-(2-Biphenylyloxy)triethylamine hydrochloride |
Fórmula molecular |
C18H24ClNO |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-19(4-2)14-15-20-18-13-9-8-12-17(18)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H |
Clave InChI |
COMYJNPWDUUIDJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
SMILES canónico |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Otros números CAS |
1734-91-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



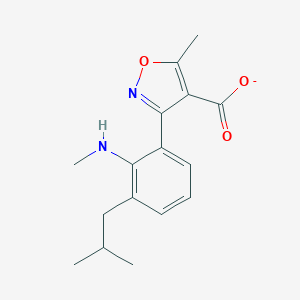
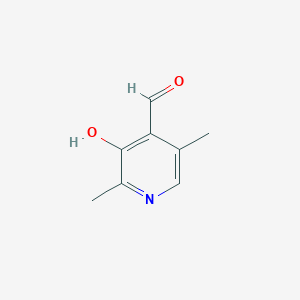
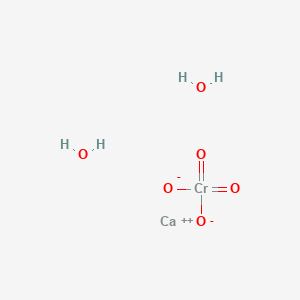
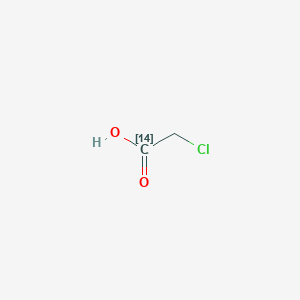
![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
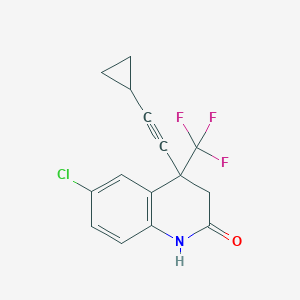
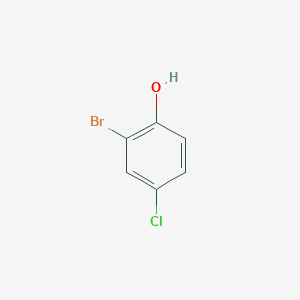
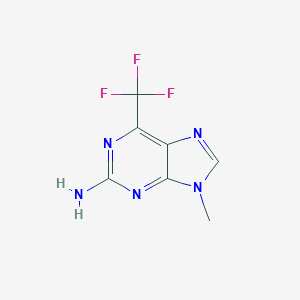
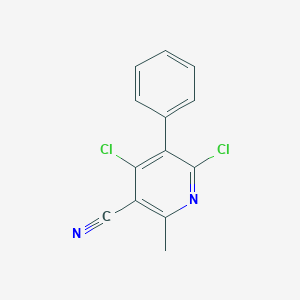
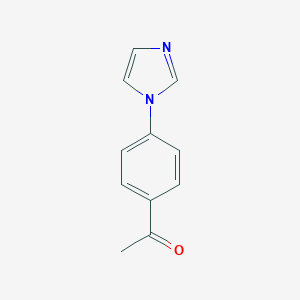
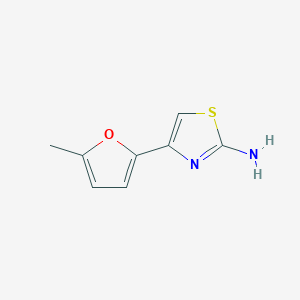
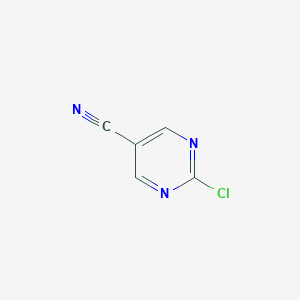
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
